molecular formula C16H15NO3 B2898870 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478047-94-8

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2898870
CAS No.: 478047-94-8
M. Wt: 269.3
InChI Key: SFYWQQYLZYRHPF-VKAVYKQESA-N
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Description

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a bicyclic organic compound featuring a benzofuran core fused with a dihydrofuran ring. Its structure includes a substituted oxyimino group at the 4-position, specifically a 4-methylbenzoyl moiety.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-7-12(8-6-11)16(18)20-17-14-3-2-4-15-13(14)9-10-19-15/h5-10H,2-4H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYWQQYLZYRHPF-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Oxime Ester Group: The oxime ester group is introduced through a reaction between the benzofuran derivative and 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Final Product Formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime ester group to amines.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Derivatives

The compound shares structural similarities with 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2), a related bicyclic benzofuran derivative. Key differences include:

  • Functional Groups: The target compound has a 4-methylbenzoyl oxyimino group, while 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one features a ketone group at the 4-position and a methyl substituent at the 2-position .
Property 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one
CAS Number Not publicly listed 50615-16-2
Functional Groups Oxyimino, 4-methylbenzoyl Ketone, methyl
Reactivity Likely higher due to imine and ester groups Moderate (ketone-dominated)

Agrochemical Analogues

However, structurally related agrochemicals such as buprofezin (a thiadiazinone insecticide) and propaquizafop (a phenoxypropionate herbicide) share bicyclic or aromatic frameworks but differ in functional groups and mechanisms . For example:

  • Buprofezin (CAS 69327-76-0): Contains a thiadiazinone ring, enabling chitin synthesis inhibition in insects. The target compound lacks sulfur-based heterocycles, suggesting divergent bioactivity .
  • Propaquizafop (CAS 111479-05-1): Features a quinoxaline moiety and ester linkage, critical for acetyl-CoA carboxylase inhibition.

Research Findings and Data Gaps

Biological Activity

The compound 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran (CAS No. 478047-94-8) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C16H15NO3
  • Molecular Weight: 269.3 g/mol

Structure

The compound features a benzofuran core with a methoxyimino group and a 4-methylbenzoyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran may interact with various biological pathways, particularly through modulation of GPR40 (G protein-coupled receptor 40) activity. GPR40 is involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment .

Pharmacological Effects

  • Antidiabetic Potential : By acting as an agonist for GPR40, this compound may enhance insulin secretion in response to glucose, thus offering potential therapeutic benefits for type 2 diabetes.
  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antioxidant Activity : The presence of the benzofuran structure is often associated with antioxidant properties, which help in reducing oxidative stress in cells.

In Vivo Studies

Animal models have been used to evaluate the efficacy of compounds targeting GPR40. These studies typically measure blood glucose levels post-administration of the compound, showing promising results in glucose regulation.

Comparative Analysis Table

Compound NameMechanism of ActionTherapeutic AreaReference
4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuranGPR40 AgonistDiabetes
Similar Benzofuran DerivativeGPR40 AgonistDiabetes
Antioxidant Benzofuran CompoundAntioxidantOxidative Stress

Q & A

Q. What are the standard synthetic routes for 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted benzaldehydes and ketones. A common approach includes:

  • Step 1: Condensation of 2-hydroxybenzaldehyde derivatives with ethyl acetoacetate in ethanol/methanol under basic conditions (e.g., piperidine or pyridine) to form a benzofuran intermediate .
  • Step 2: Functionalization via imine formation using 4-methylbenzoyl chloride under anhydrous conditions.
  • Critical Parameters:
    • Temperature control (45–60°C) to avoid side reactions.
    • Solvent selection (polar aprotic solvents enhance reactivity).
    • Purification via recrystallization or chromatography to isolate the product in >90% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl protons of 4-methylbenzoyl group) and δ 6.8–7.2 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR: Carbonyl signals (C=O) near 170–175 ppm and imine (C=N) around 150–155 ppm .
  • IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 1620–1650 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C-O-C) .
  • Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 313.1312 for C₁₇H₁₆NO₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives like this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

  • Structural Analogues: Subtle differences in substituents (e.g., methyl vs. methoxy groups) alter binding affinities .
  • Assay Conditions: Variations in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times.
  • Resolution Strategies:
    • Perform comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
    • Use computational docking to predict target interactions (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies are recommended for optimizing the catalytic efficiency of reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for imine formation or cross-coupling reactions .
  • Solvent Optimization: Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.
  • Flow Chemistry: Continuous flow reactors reduce reaction times and improve yields by 15–20% compared to batch methods .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .
  • pH-Dependent Stability: Monitor degradation via HPLC in buffers (pH 2–12) over 24 hours.
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

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